(-)-delta-9-Thc (D3), CAS 81586-39-2, is the deuterium-labeled isotopologue of (-)-Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. It is specifically designed for use as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). Its fundamental procurement value lies in its ability to mimic the chemical and physical behavior of the non-labeled THC analyte during sample extraction, chromatographic separation, and ionization, which is the core principle of isotope dilution mass spectrometry for achieving the highest accuracy and precision in quantification.
Substituting (-)-delta-9-Thc (D3) with non-labeled THC, a different cannabinoid, or another structurally similar compound is incompatible with the isotope dilution mass spectrometry workflow. An effective internal standard must be chemically identical to the analyte to co-elute chromatographically and experience the same matrix effects and ionization suppression, yet be mass-distinguishable. Using a non-deuterated analog prevents the mass spectrometer from differentiating the standard from the target analyte. Employing a different cannabinoid (e.g., CBD, CBN) or a non-related compound fails to accurately compensate for THC-specific matrix effects or variations in extraction recovery and instrument response, leading to inaccurate and unreliable quantification—a critical failure in regulated applications like forensic toxicology, clinical testing, and product potency analysis.
In LC-MS/MS methods, (-)-delta-9-Thc (D3) provides a clear +3 Da mass shift from the unlabeled analyte. A validated method demonstrates the Multiple Reaction Monitoring (MRM) transition for THC-d3 is m/z 318.4 → 196.1, which is distinct from the transition for native THC (m/z 315.4 → 193.1). This mass difference is fundamental for preventing signal overlap and allowing the mass spectrometer to simultaneously but separately quantify the internal standard and the target analyte, even when they co-elute chromatographically.
| Evidence Dimension | Precursor → Product Ion Transition (m/z) |
| Target Compound Data | 318.4 → 196.1 |
| Comparator Or Baseline | (-)-delta-9-THC: 315.4 → 193.1 |
| Quantified Difference | +3 Da shift in precursor and product ions |
| Conditions | LC-MS/MS analysis in positive electrospray ionization (ESI) mode. |
This distinct mass-to-charge ratio is the primary reason for procuring this compound, as it enables the precise, interference-free quantification required in regulated analytical testing.
The structural identity between (-)-delta-9-Thc (D3) and native THC, differing only by isotopic substitution, ensures they exhibit virtually identical chromatographic behavior. In a validated UPLC-MS/MS method, both THC and THC-D3 were shown to have a retention time of 2.4 minutes. This co-elution is critical because it ensures both the analyte and the internal standard are subjected to the exact same matrix-induced ionization suppression or enhancement at the point of detection, enabling the standard to accurately correct for these variations and yield a reliable quantitative result.
| Evidence Dimension | Chromatographic Retention Time (RT) |
| Target Compound Data | 2.4 minutes |
| Comparator Or Baseline | (-)-delta-9-THC: 2.4 minutes |
| Quantified Difference | 0 minutes (Co-elution) |
| Conditions | UPLC-MS/MS analysis on an Acquity BEH C18 column with a water/methanol gradient. |
Procuring this compound guarantees that the internal standard accurately mimics the analyte's behavior during analysis, which is essential for compensating for matrix effects in complex samples like blood and urine.
(-)-delta-9-Thc (D3) is consistently used as the internal standard in validated methods for quantifying THC in complex biological matrices like urine and blood. For example, a GC-MS method for human urine analysis used THC-d3 at a final concentration of 25 ng/mL to calibrate and quantify native THC across a linear range of 2.5 to 300 ng/mL. Similarly, LC-MS/MS methods for blood and serum rely on THC-d3 to achieve high precision and accuracy, with intra- and inter-assay precision often below 15%. The widespread adoption in validated protocols underscores its reliability and suitability as a precursor material for laboratory-developed tests.
| Evidence Dimension | Application in Validated Methods |
| Target Compound Data | Routinely used as the internal standard in validated GC-MS and LC-MS/MS assays for THC. |
| Comparator Or Baseline | Methods without a stable isotope-labeled internal standard, which are more susceptible to error. |
| Quantified Difference | Enables methods with high linearity (r² ≥ 0.99) and precision (%CV < 15%). |
| Conditions | Analysis of THC in human urine, blood, serum, and cannabis products. |
Selecting this compound allows laboratories to adopt or develop methods based on established, validated protocols, reducing development time and ensuring results meet stringent forensic and clinical quality standards.
For the definitive, court-admissible quantification of THC in whole blood, plasma, or urine. The use of (-)-delta-9-Thc (D3) as an internal standard is critical for achieving the accuracy and precision required to meet forensic standards and support legal testimony.
To ensure regulatory compliance and product safety by accurately quantifying THC concentration in cannabis flower, edibles, and extracts. The compound's ability to correct for matrix variability in complex product formulations makes it essential for quality control laboratories.
In clinical laboratories performing confirmatory testing on urine or blood samples. Its use ensures that quantitative results are not skewed by patient-specific matrix effects, providing reliable data for clinical diagnostics or employment-related screening.
For researchers studying the absorption, distribution, metabolism, and excretion of THC. The precise quantification enabled by this internal standard is fundamental to developing accurate pharmacokinetic models.
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